molecular formula C6H8N2OS B069583 2-(2-Methyl-1,3-thiazol-4-yl)acetamide CAS No. 185623-66-9

2-(2-Methyl-1,3-thiazol-4-yl)acetamide

Cat. No. B069583
M. Wt: 156.21 g/mol
InChI Key: QSGPRSNMQHVIHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide involves several key steps, starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted into corresponding acid hydrazide. This is followed by the reflux with carbon disulfide to yield bi-heterocyclic compounds through the reaction with different acetamides electrophiles. This method showcases the compound's role as a precursor in generating valuable bi-heterocycles with anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to 2-(2-Methyl-1,3-thiazol-4-yl)acetamide has been extensively analyzed through various spectroscopic techniques. For example, the structural elucidation of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide was achieved using FT-IR, UV–Vis, NMR, and X-ray diffraction, highlighting the compound's crystallization in the monoclinic space group and its intermolecular contacts analyzed via Hirshfeld surface analysis (Ö. Ekici et al., 2020).

Chemical Reactions and Properties

2-(2-Methyl-1,3-thiazol-4-yl)acetamide derivatives have been synthesized and evaluated for their anticancer activities, demonstrating significant activity against melanoma-type cell lines. This underscores the compound's utility in developing therapeutic agents with anticancer properties (Duran & Demirayak, 2012).

Physical Properties Analysis

The physical properties, such as solubility and crystallization behavior, are crucial for understanding the practical applications of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide. For instance, compounds with similar structures have shown remarkable solubility and crystallization characteristics, which are essential for their biological activity and interaction with biological macromolecules.

Chemical Properties Analysis

The chemical reactivity and coordination ability of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide derivatives have been theoretically studied, revealing their potential coordination ability and varying chemical reactivity based on the substitution position. These molecules have shown significant biological activities, suggesting their pharmacological importance and the need for further investigation (S. Kumar & MisraNeeraj, 2014).

Scientific Research Applications

  • Anticancer Activity:

    • Synthesized derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide have been evaluated for their anticancer properties. For example, certain derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells and showed potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
  • Anti-Diabetic Agents:

    • Novel bi-heterocyclic compounds, including derivatives of 2-(2-Methyl-1,3-thiazol-4-yl)acetamide, have been synthesized and evaluated for their potential as anti-diabetic agents by inhibiting α-glucosidase enzyme (Abbasi et al., 2020).
  • Antimicrobial Agents:

    • Certain derivatives have shown significant in vitro antibacterial and antifungal activity, highlighting their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
    • Other studies also reported the synthesis of novel thiazole derivatives with potent antimicrobial effects against various bacterial and fungal strains (Praveen et al., 2013).
  • Chemical Reactivity and Biological Activity:

    • Theoretical studies have been conducted to evaluate the chemical reactivity and potential biological activities of dichloro-substituted (1,3-thiazol-2-yl)acetamides, suggesting their pharmacological importance (Kumar & MisraNeeraj, 2014).
  • Alzheimer's Disease and Diabetes Treatment:

    • Research into bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in their structure has been conducted for potential therapeutic applications against Alzheimer's disease and diabetes (Ramzan et al., 2018).
  • Optoelectronic Properties:

    • Studies have also been carried out on the optoelectronic properties of thiazole-based polythiophenes, indicating potential applications in materials science (Camurlu & Guven, 2015).

properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4-8-5(3-10-4)2-6(7)9/h3H,2H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGPRSNMQHVIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377701
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1,3-thiazol-4-yl)acetamide

CAS RN

185623-66-9
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
YR Hemalatha - 2010 - search.proquest.com
Heterocyclic compounds are widely distributed in nature and are essential for life. A large number of heterocyclic compounds are pharmacologically active and are in clinical use. Many …
Number of citations: 0 search.proquest.com
M Djukic, M Fesatidou, I Xenikakis, A Geronikaki… - Chemico-biological …, 2018 - Elsevier
The initial steps in preclinical drug developing research concern the synthesis of new compounds for specific therapeutic use which needs to be confirmed by in vitro and then in vivo …
Number of citations: 97 www.sciencedirect.com
MS Sinicropi, J Ceramella, P Vanelle, D Iacopetta… - Pharmaceuticals, 2023 - mdpi.com
Cancer is a complex and heterogeneous disease and is still one of the leading causes of morbidity and mortality worldwide, mostly as the population ages. Despite the encouraging …
Number of citations: 8 www.mdpi.com
AH Mohamed, M Ramadan - Journal of Molecular Structure, 2020 - Elsevier
We direct for the synthesis of 1,6,7-trisubstituted-4-phenylthiazol-2(3H)-ylidene)hydrazono)methyl)quinolin-2-one derivatives by the reaction of corresponding thiosemicarbazone …
Number of citations: 37 www.sciencedirect.com
M Taha, F Rahim, IU Khan, N Uddin… - Journal of …, 2023 - Taylor & Francis
This work reports the convenient approach for the synthesis of thiazole based thiourea derivatives (1-21) from 2-bromo-1-(4-fluorophenyl)thiazole-1-one and phenyl isothiocyanates. …
Number of citations: 1 www.tandfonline.com
S Rekha, S Chandrashekhara - WJ of Pharm res, 2017 - wjpr.s3.ap-south-1.amazonaws.com
The 2, 4-thiazolidinedione derivatives constitute an important class of heterocyclic compounds for which diverse biological properties such as antibacterial and antifungal, antiviral, …
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
WAA Arafa, HM Ibrahim - Royal Society Open Science, 2019 - royalsocietypublishing.org
An expedient and tandem regioselective one-pot protocol for the sono-synthesis of bis-[1,2,4]-triazol-3-yl amines and bis-2-iminothiazolines from corresponding bis-1,3-disubstituted …
Number of citations: 1 royalsocietypublishing.org
AK Jain, RK Singla, B Shrivastava - Pharmacologyonline, 2011 - researchgate.net
Antibiotics are, by definition, natural products biosynthesized by microorganisms that are toxic to other species of microorganisms. Susceptible bacteria can acquire resistance to an …
Number of citations: 27 www.researchgate.net
M Kachroo, GK Rao, S Rajasekaran, SPN Pai… - Der Pharma Chemica, 2011
Number of citations: 19

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